molecular formula C12H20O6 B12702756 Bis(2-ethoxyethyl) fumarate CAS No. 45217-53-6

Bis(2-ethoxyethyl) fumarate

Cat. No.: B12702756
CAS No.: 45217-53-6
M. Wt: 260.28 g/mol
InChI Key: FAOJZHMRXJJQCB-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-ethoxyethyl) fumarate: is an organic compound with the molecular formula C12H20O6 . It is a diester of fumaric acid and 2-ethoxyethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-ethoxyethyl) fumarate is typically synthesized through the esterification of fumaric acid with 2-ethoxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often involve heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where fumaric acid and 2-ethoxyethanol are fed into a reactor with an acid catalyst. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(2-ethoxyethyl) fumarate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles, often under mild to moderate conditions.

Major Products Formed:

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include alcohols or alkanes.

    Substitution: Products depend on the nucleophile used, resulting in different ester derivatives.

Scientific Research Applications

Chemistry: Bis(2-ethoxyethyl) fumarate is used as a reagent in organic synthesis, particularly in the preparation of polymers and copolymers. It serves as a monomer in the production of various polymeric materials.

Biology: In biological research, this compound is studied for its potential as a biochemical tool. It may be used in the synthesis of biologically active compounds or as a probe in biochemical assays.

Medicine: The compound is explored for its potential therapeutic applications. It may be used in drug formulation or as an intermediate in the synthesis of pharmaceutical agents.

Industry: In industrial applications, this compound is used as a plasticizer, enhancing the flexibility and durability of plastic materials. It is also employed in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of bis(2-ethoxyethyl) fumarate involves its interaction with various molecular targets and pathways. It may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress levels. Additionally, it may affect signaling pathways related to cell proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

    Bis(2-ethylhexyl) fumarate: Another diester of fumaric acid, but with 2-ethylhexanol instead of 2-ethoxyethanol. It is used as a plasticizer and in the production of polymers.

    Diethyl fumarate: A simpler ester of fumaric acid with ethanol. It is used in organic synthesis and as a reagent in various chemical reactions.

    Dimethyl fumarate: An ester of fumaric acid with methanol, known for its use in the treatment of multiple sclerosis and psoriasis.

Uniqueness: Bis(2-ethoxyethyl) fumarate is unique due to its specific ester groups, which confer distinct physical and chemical properties

Properties

CAS No.

45217-53-6

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

IUPAC Name

bis(2-ethoxyethyl) (E)-but-2-enedioate

InChI

InChI=1S/C12H20O6/c1-3-15-7-9-17-11(13)5-6-12(14)18-10-8-16-4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5+

InChI Key

FAOJZHMRXJJQCB-AATRIKPKSA-N

Isomeric SMILES

CCOCCOC(=O)/C=C/C(=O)OCCOCC

Canonical SMILES

CCOCCOC(=O)C=CC(=O)OCCOCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.